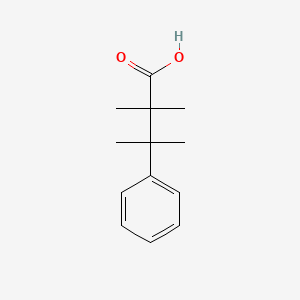
2,2,3-Trimethyl-3-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethyl-3-phenylbutanoic acid is an organic compound with the molecular formula C13H18O2 It is a carboxylic acid derivative characterized by a phenyl group attached to a butanoic acid backbone with three methyl groups at positions 2 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, the reaction of a suitable enolate with an alkyl halide under basic conditions can yield the desired product . Another method involves the use of malonic ester synthesis, where diethyl malonate is alkylated and subsequently hydrolyzed and decarboxylated to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
2,2,3-Trimethyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2,2,3-Trimethyl-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,2,3-Trimethyl-3-phenylbutanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
相似化合物的比较
Similar Compounds
3-Phenylbutyric acid: Similar structure but lacks the additional methyl groups.
2,2-Dimethylbutanoic acid: Similar backbone but lacks the phenyl group.
2-Phenylpropanoic acid: Similar phenyl group but different backbone structure.
Uniqueness
2,2,3-Trimethyl-3-phenylbutanoic acid is unique due to the presence of both the phenyl group and the three methyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields .
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2,2,3-trimethyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-12(2,13(3,4)11(14)15)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,14,15) |
InChI 键 |
QTPYRGILGMEPKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
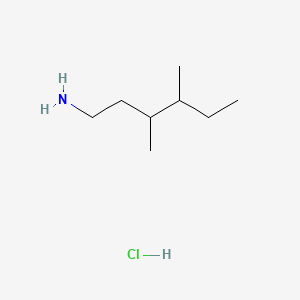


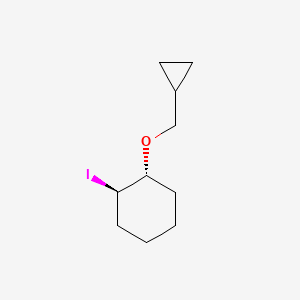

![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
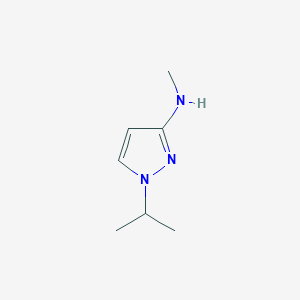


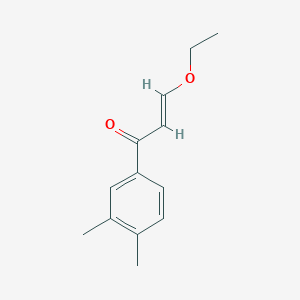
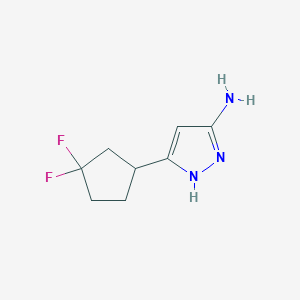
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
